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Compound of Interest

Compound Name: Mer-NF5003E

Cat. No.: B1210235 Get Quote

Mer-NF5003E is a sesquiterpenoid mycotoxin belonging to the phenylspirodrimane class of

natural products. Isolated from fungi of the Stachybotrys genus, this compound has garnered

scientific interest due to its inhibitory activity against key enzymes, including avian

myeloblastosis virus (AMV) protease and myo-inositol monophosphatase (IMPase). This

technical guide provides a comprehensive overview of the available data on Mer-NF5003E,

including its chemical properties, biological activities, and the signaling pathways it modulates,

tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data
A summary of the fundamental properties of Mer-NF5003E is presented in the table below,

providing a quick reference for laboratory use.
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Property Value Reference

CAS Number 159121-98-9

Molecular Formula C₂₃H₃₂O₅

Molecular Weight 388.50 g/mol

IUPAC Name

(2'R,3R,4'aS,6'R,7R,8'aS)-3,4'-

dihydroxy-6'-

(hydroxymethyl)-4,4,7,8a-

tetramethyl-

2',3',4',4a',5',6',7',8'-octahydro-

1'H-spiro[furan-2(3H),8'-

naphthalene]-7'-carbaldehyde

Class
Sesquiterpenoid,

Phenylspirodrimane

Source Stachybotrys sp.

Biological Activity and Quantitative Data
Mer-NF5003E has been identified as an inhibitor of both viral and mammalian enzymes. The

following tables summarize the known quantitative data regarding its inhibitory activities.

Avian Myeloblastosis Virus (AMV) Protease Inhibition
Mer-NF5003E was first identified as an inhibitor of AMV protease, an essential enzyme for the

replication of the avian myeloblastosis virus.

Target Enzyme IC₅₀ Reference

Avian Myeloblastosis Virus

(AMV) Protease
18 µg/mL

myo-Inositol Monophosphatase (IMPase) Inhibition
Mer-NF5003E is also a known inhibitor of myo-inositol monophosphatase, a key enzyme in the

phosphatidylinositol signaling pathway.
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Target Enzyme IC₅₀ Reference

myo-Inositol

Monophosphatase (IMPase)
Not available

Note: While referenced as an IMPase inhibitor, a specific IC₅₀ value for Mer-NF5003E is not

currently available in the public domain.

Cytotoxicity Data
Various phenylspirodrimane derivatives have been evaluated for their cytotoxic effects against

different cancer cell lines. While specific data for Mer-NF5003E is limited, related compounds

have shown activity in the low micromolar range.

Cell Line Compound IC₅₀ (µM) Reference

MP41 (Melanoma) Stachybotrylactam < 1.0 [1]

786 (Renal Cell

Adenocarcinoma)
Stachybotrylactam 0.3 - 1.5 [1]

CAL33 (Head and

Neck Squamous Cell

Carcinoma)

Stachybotrylactam 0.3 - 1.5 [1]

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific

findings. The following sections outline the general procedures for the key assays used to

characterize Mer-NF5003E.

Avian Myeloblastosis Virus (AMV) Protease Inhibition
Assay
The inhibitory activity of Mer-NF5003E against AMV protease was likely determined using a

biochemical assay that measures the enzymatic activity of the protease in the presence and

absence of the inhibitor. A general workflow for such an assay is as follows:
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Assay Preparation Incubation Reaction Initiation & Measurement Data Analysis

Prepare Assay Buffer,
AMV Protease, and

Fluorogenic Substrate

Incubate AMV Protease
with Mer-NF5003E
(or vehicle control)

Pre-incubation Add Fluorogenic Substrate
to initiate reaction

Reaction Start Measure Fluorescence
over time

Calculate Rate of Reaction
and Percent Inhibition Determine IC50 value

Click to download full resolution via product page

AMV Protease Inhibition Assay Workflow

Methodology:

Reagent Preparation: An appropriate assay buffer is prepared, containing salts and other

components to ensure optimal enzyme activity and stability. A stock solution of purified,

recombinant AMV protease is diluted to the desired concentration in the assay buffer. A

fluorogenic substrate, which is a peptide sequence recognized by the protease and linked to

a fluorophore and a quencher, is also prepared.

Inhibitor Incubation: Mer-NF5003E is dissolved in a suitable solvent (e.g., DMSO) and

serially diluted. The enzyme is pre-incubated with various concentrations of Mer-NF5003E or

the vehicle control for a defined period to allow for binding.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic

substrate to the enzyme-inhibitor mixture.

Signal Detection: As the protease cleaves the substrate, the fluorophore is separated from

the quencher, resulting in an increase in fluorescence. This signal is monitored over time

using a fluorescence plate reader.

Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence

curve. The percentage of inhibition for each concentration of Mer-NF5003E is determined

relative to the vehicle control. The IC₅₀ value is then calculated by fitting the dose-response

data to a suitable equation.
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myo-Inositol Monophosphatase (IMPase) Inhibition
Assay
The inhibition of IMPase is typically measured by quantifying the amount of inorganic

phosphate released from the substrate, myo-inositol monophosphate.

Assay Preparation Enzymatic Reaction Phosphate Detection Data Analysis

Prepare Assay Buffer,
IMPase Enzyme, and

myo-Inositol Monophosphate

Incubate IMPase with
Mer-NF5003E (or vehicle)

and Substrate
Stop ReactionReaction Termination Add Malachite Green Reagent

and measure Absorbance
Calculate Phosphate Released

and Percent Inhibition Determine IC50 value

Click to download full resolution via product page

IMPase Inhibition Assay Workflow

Methodology:

Reagent Preparation: A suitable buffer is prepared to maintain the pH and provide necessary

cofactors (e.g., Mg²⁺) for IMPase activity. Purified IMPase and its substrate, myo-inositol

monophosphate, are prepared in this buffer.

Enzymatic Reaction: The reaction is initiated by mixing the enzyme, substrate, and various

concentrations of Mer-NF5003E (or a vehicle control). The reaction is allowed to proceed for

a set time at a controlled temperature.

Reaction Termination and Phosphate Detection: The reaction is stopped, often by the

addition of a reagent that denatures the enzyme. The amount of inorganic phosphate

produced is then quantified using a colorimetric method, such as the malachite green assay.

In this assay, a complex forms between malachite green, molybdate, and free phosphate,

which can be measured spectrophotometrically.

Data Analysis: A standard curve using known concentrations of phosphate is used to

determine the amount of phosphate released in each reaction. The percent inhibition is
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calculated for each concentration of Mer-NF5003E, and the IC₅₀ value is determined from

the dose-response curve.

Signaling Pathway Modulation
The primary known mechanism of action of Mer-NF5003E related to cell signaling is through

the inhibition of myo-inositol monophosphatase.

Phosphatidylinositol Signaling Pathway
IMPase is a crucial enzyme in the phosphatidylinositol (PI) signaling pathway. This pathway is

a major cellular communication system that transduces extracellular signals into intracellular

responses. Inhibition of IMPase disrupts the recycling of inositol, which is essential for the

regeneration of phosphatidylinositol 4,5-bisphosphate (PIP₂), a key component of the pathway.
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Inhibition of the Phosphatidylinositol Signaling Pathway

Pathway Description:

Signal Reception: An extracellular signal (e.g., a hormone, neurotransmitter, or growth factor)

binds to and activates a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase

(RTK) on the cell surface.
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PLC Activation: The activated receptor stimulates phospholipase C (PLC).

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane

phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-

trisphosphate (IP₃).

Downstream Signaling:

DAG remains in the cell membrane and activates protein kinase C (PKC), which in turn

phosphorylates various cellular proteins, leading to a range of cellular responses.

IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the

endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca²⁺) into the

cytosol. This increase in intracellular Ca²⁺ triggers a variety of cellular processes, such as

muscle contraction, cell proliferation, and neurotransmitter release.

Inositol Recycling: For the signaling to be terminated and for the cell to remain responsive to

future signals, IP₃ is sequentially dephosphorylated to inositol bisphosphate (IP₂), inositol

monophosphate (IP₁), and finally to free myo-inositol. This final step is catalyzed by myo-

inositol monophosphatase (IMPase). The recycled myo-inositol is then used to resynthesize

PIP₂.

Inhibition by Mer-NF5003E: By inhibiting IMPase, Mer-NF5003E blocks the production of

free myo-inositol. This depletion of the cellular inositol pool can impair the resynthesis of

PIP₂, thereby dampening the entire phosphatidylinositol signaling cascade. This mechanism

is the proposed basis for the therapeutic effects of lithium, another well-known IMPase

inhibitor, in bipolar disorder.

Conclusion
Mer-NF5003E is a biologically active natural product with demonstrated inhibitory effects on

both a viral protease and a key enzyme in mammalian cell signaling. While the initial discovery

highlighted its potential as an antiviral agent, its activity as an IMPase inhibitor suggests it

could also serve as a tool compound for studying the phosphatidylinositol signaling pathway

and as a potential lead for the development of therapeutics targeting this pathway. Further

research is warranted to fully elucidate its potency against IMPase, its selectivity profile, and its
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effects on various cellular processes. The detailed experimental protocols and pathway

diagrams provided in this guide are intended to facilitate such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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